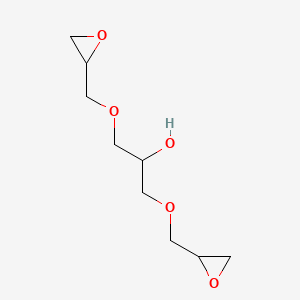

1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(oxiran-2-ylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATAXDCYPGGJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(COCC2CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52339-26-1 | |

| Record name | 2-Propanol, 1,3-bis(2-oxiranylmethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52339-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883988 | |

| Record name | 2-Propanol, 1,3-bis(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-29-4, 27043-36-3 | |

| Record name | Glycerol 1,3-diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol 1,3-diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1,3(or 2,3)-bis(oxiranylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027043363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-bis(2-oxiranylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-bis(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1,3-bis(2-oxiranylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 1,3 Bis Oxiran 2 Ylmethoxy Propan 2 Ol

Precursor Chemistry and Feedstock Considerations

The primary feedstocks for the synthesis of 1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol are glycerol (B35011) and epichlorohydrin (B41342). Glycerol, a triol, serves as the backbone of the molecule. A significant development in the chemical industry is the increasing availability of glycerol as a byproduct of biodiesel production, which positions it as an inexpensive and renewable raw material. researchgate.netresearchgate.net The utilization of this crude glycerol for producing value-added chemicals like glycidyl (B131873) ethers is a key aspect of green chemistry. researchgate.net

Epichlorohydrin is the source of the glycidyl groups. Traditionally derived from propylene, modern, more sustainable processes now allow for the synthesis of epichlorohydrin from glycerol itself. researchgate.netrsc.orgrug.nl This creates a potential pathway for producing this compound entirely from a renewable glycerol feedstock. The synthesis of epichlorohydrin from glycerol involves a two-step process: the hydrochlorination of glycerol to a dichloropropanol (B8674427) intermediate, followed by a dehydrochlorination ring-closure reaction. rug.nlsigmaaldrich.com

Reaction Mechanisms in the Formation of this compound

The formation of this compound from glycerol and epichlorohydrin is generally understood to occur in two principal stages. chemicalbook.com

The first stage involves the reaction of glycerol with epichlorohydrin to form a halohydrin ether. In this step, the hydroxyl groups of glycerol act as nucleophiles, attacking the carbon of the epoxide ring in the epichlorohydrin molecule. This reaction is typically catalyzed by a Lewis acid, which activates the epichlorohydrin by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. chemicalbook.com The reaction preferentially occurs at the more reactive primary hydroxyl groups of glycerol, leading to the formation of a dichlorohydrin ether intermediate. The primary product of this stage is 1,3-bis(3-chloro-2-hydroxypropoxy)propan-2-ol.

The second stage is the dehydrochlorination of the halohydrin ether intermediate to form the final diepoxide product. This is an intramolecular ring-closure reaction, often considered an internal Williamson ether synthesis. chemicalbook.com A strong base, most commonly sodium hydroxide (B78521), is added to the reaction mixture. The base abstracts the acidic proton from the newly formed secondary hydroxyl group of the halohydrin ether. The resulting alkoxide ion then acts as an intramolecular nucleophile, displacing the adjacent chloride ion and forming the stable three-membered epoxide (oxirane) ring. This process is repeated for both halohydrin moieties on the molecule to yield this compound.

Optimization of Synthetic Routes for Enhanced Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of byproducts, such as the monoglycidyl ether, the triglycidyl ether, and polymeric materials. Key parameters for optimization include:

Stoichiometry: The molar ratio of epichlorohydrin to glycerol is a critical factor. Using a molar excess of epichlorohydrin can help to drive the reaction towards the formation of the diglycidyl ether. google.com

Temperature Control: The reaction temperature must be carefully controlled during both the initial etherification and the subsequent dehydrochlorination steps to manage reaction rates and prevent unwanted side reactions.

Byproduct Removal: The dehydrochlorination step produces salt (e.g., sodium chloride) and water. alfa-chemistry.com Continuous removal of these byproducts can shift the equilibrium towards the product and simplify the final purification process. Purification is often achieved through filtration to remove the salt followed by distillation under reduced pressure to isolate the pure diglycidyl ether. chemicalbook.comresearchgate.net

Catalytic Approaches in this compound Synthesis

Various catalytic systems can be employed to enhance the efficiency and selectivity of the synthesis. The choice of catalyst is crucial for both the etherification and the ring-closure steps.

Lewis Acid Catalysts: As mentioned, Lewis acids (e.g., SnCl₄, BF₃, AlCl₃) are effective catalysts for the initial reaction between glycerol and epichlorohydrin. google.comnih.gov They function by activating the epoxide ring of the epichlorohydrin.

Phase-Transfer Catalysts (PTC): In the dehydrochlorination step, which involves a reaction between an aqueous solution of a base and an organic substrate, phase-transfer catalysts are particularly effective. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) chloride or bromide, facilitate the transport of the hydroxide anion from the aqueous phase to the organic phase, thereby accelerating the ring-closure reaction and improving yields. chemicalbook.comresearchgate.net

Basic Catalysts: The dehydrochlorination is fundamentally a base-catalyzed reaction. While homogeneous bases like sodium hydroxide are common, research has also explored heterogeneous basic catalysts such as hydrotalcites or barium oxide on alumina (B75360) (BaO/Al₂O₃) to simplify catalyst separation and recycling. researchgate.netrsc.org

| Catalyst Type | Reaction Step | Example | Function | Reported Yield (in related syntheses) |

|---|---|---|---|---|

| Lewis Acid | Halohydrin Ether Formation | Tin(IV) Chloride (SnCl₄), Boron Trifluoride (BF₃) | Activates epichlorohydrin epoxide ring for nucleophilic attack. google.com | N/A (Yields depend on subsequent step) |

| Phase-Transfer Catalyst (PTC) | Epoxide Ring Closure | Tetrabutylammonium Bromide | Transfers hydroxide ions from aqueous to organic phase, accelerating reaction. researchgate.net | up to 92.0% (for Octylglycidyl ether) researchgate.net |

| Phase-Transfer Catalyst (PTC) | Epoxide Ring Closure | Tetrabutylammonium Chloride | Facilitates inter-phase reaction. chemicalbook.com | 89% (for Ethylene glycol diglycidyl ether) chemicalbook.com |

| Heterogeneous Base | Epoxide Ring Closure | Barium Oxide on Alumina (BaO/Al₂O₃) | Provides basic sites for dehydrochlorination; easily separable. researchgate.net | ~90% Selectivity (for Epichlorohydrin from Dichloropropanol) researchgate.net |

Comparative Analysis of Synthetic Strategies

Different synthetic strategies for producing this compound offer various advantages and disadvantages related to efficiency, cost, and environmental impact.

The Lewis acid-catalyzed approach is effective for the initial etherification but can result in products with a high chlorine content and may require an additional neutralization step, complicating the purification process. google.com

The use of phase-transfer catalysts significantly improves the efficiency of the two-phase dehydrochlorination step, often leading to higher yields under milder conditions. researchgate.net However, the catalyst itself must be removed from the final product.

Solvent-free (neat) reaction conditions are increasingly favored as a green chemistry approach. They eliminate the need for organic solvents, which reduces waste and simplifies product work-up, as the solid salt byproduct can be easily removed by filtration. researchgate.net

A comparison between homogeneous and heterogeneous catalysts highlights a trade-off between activity and process simplicity. Homogeneous catalysts like NaOH are inexpensive and effective but require aqueous work-ups for removal. Heterogeneous catalysts, while potentially more expensive, are easily separated by filtration and can be recycled, leading to a more sustainable and atom-efficient process. researchgate.netrsc.org

| Synthetic Strategy | Advantages | Disadvantages |

|---|---|---|

| Lewis Acid Catalysis | - Effective for initial glycerol-epichlorohydrin reaction. google.com | - Can lead to high chlorine content in product. google.com |

| Phase-Transfer Catalysis | - High yields for ring closure. researchgate.net | - Catalyst must be separated from the product.

|

| Solvent-Free Synthesis | - Environmentally friendly (Green Chemistry). researchgate.net | - May require higher temperatures.

|

| Heterogeneous Catalysis | - Catalyst is easily separated and recycled. researchgate.netrsc.org | - May have lower activity than homogeneous counterparts.

|

Chemical Reactivity and Transformation Mechanisms of 1,3 Bis Oxiran 2 Ylmethoxy Propan 2 Ol

Epoxide Ring-Opening Reactions

The significant ring strain (~13 kcal/mol) of the oxirane rings in 1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol makes them susceptible to attack by a wide range of nucleophiles, leading to ring-opening reactions. These reactions are the basis for its use as a crosslinker and in the synthesis of various polymers.

Nucleophilic Attack by Amines

The reaction between this compound and amines is a cornerstone of epoxy resin chemistry, leading to the formation of crosslinked thermosetting materials. The nitrogen atom of a primary or secondary amine acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the oxirane ring. This reaction proceeds via a typical SN2 mechanism.

The process involves the nucleophilic attack of the amine on the less sterically hindered terminal carbon of the epoxide ring. This results in the opening of the ring and the formation of a β-amino alcohol, which contains a secondary hydroxyl group and a secondary or tertiary amine, depending on the starting amine. Given that the molecule has two epoxide rings, polyfunctional amines can act as crosslinkers, reacting with multiple molecules of this compound to build a three-dimensional polymer network. alfa-chemistry.com For instance, its role as a crosslinking agent has been demonstrated in reactions with tris(2-aminoethyl)amine (B1216632) (TAEA), where the active hydrogens of the amine groups open the oxirane rings. alfa-chemistry.com

| Reactant | Nucleophile | Key Reaction Type | Primary Product Structure |

| This compound | Primary or Secondary Amines (e.g., TAEA) | SN2 Nucleophilic Ring-Opening | β-Amino Alcohol |

Reactions with Hydroxyl-Containing Compounds

The epoxide rings of this compound can also be opened by nucleophilic attack from hydroxyl-containing compounds, such as alcohols or phenols. This reaction, often catalyzed by an acid or a base, results in the formation of an ether linkage and a new hydroxyl group.

In a base-catalyzed mechanism, the hydroxyl-containing compound is deprotonated to form a more potent nucleophile, an alkoxide or phenoxide ion. This ion then attacks the less hindered carbon of the epoxide ring in an SN2 fashion. In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons and facilitating attack by the neutral hydroxyl compound. This reactivity allows this compound to be used as an effective crosslinker for polymers containing hydroxyl functional groups. polysciences.com Research has shown that the phenolic hydroxyl groups of flavonoids like naringenin (B18129) can readily react with the epoxy groups of GDE to form polymeric materials. researchgate.net

| Reactant | Nucleophile | Catalyst (Typical) | Key Reaction Type | Resulting Linkage |

| This compound | Alcohols, Phenols | Acid or Base | SN2 Nucleophilic Ring-Opening | Ether |

Acid-Catalyzed Ring Opening

Under acidic conditions, the ring-opening of the epoxide groups in this compound is significantly accelerated. The mechanism begins with the protonation of the epoxide oxygen atom by the acid catalyst, forming a good leaving group (a hydroxyl group). This protonation makes the epoxide ring's carbon atoms more electrophilic and susceptible to nucleophilic attack.

The subsequent step involves the attack of a nucleophile. In the absence of a strong nucleophile, a weak nucleophile like water or an alcohol can open the ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For the monosubstituted oxirane rings in this compound, the reaction has significant SN2 character, with the nucleophile attacking the less substituted terminal carbon. This acid-catalyzed pathway is fundamental to the cationic polymerization of this monomer. For example, in photopolymerization studies, a photoinitiator like a triarylsulfonium hexafluoroantimonate salt is used, which generates a strong acid upon UV irradiation that initiates the ring-opening process. researchgate.netrsc.org

Polymerization Mechanisms Initiated by this compound

The bifunctional nature of this compound, possessing two epoxide rings, allows it to undergo polymerization to form linear polymers or, more commonly, crosslinked networks. The central hydroxyl group can also play a key role in initiating these polymerization reactions.

Initiation Pathways

Polymerization can be initiated through several pathways, primarily categorized as anionic, cationic, or through amine-addition crosslinking.

Anionic Initiation: The central hydroxyl group on the monomer itself can serve as an initiator in the presence of a strong base. The base abstracts the proton from the hydroxyl group, creating an alkoxide ion. This potent nucleophilic alkoxide can then attack an epoxide ring of another monomer molecule, initiating an anionic ring-opening polymerization chain.

Cationic Initiation: This pathway requires a strong acid or a Lewis acid catalyst. As described previously, the initiator protonates the oxygen of an oxirane ring. researchgate.net This "activated monomer" can then be attacked by an oxygen atom (either from another epoxide or the central hydroxyl group) of a second monomer molecule, starting the polymerization chain.

Amine Hardening: As detailed in section 3.1.1, multifunctional amines can initiate crosslinking by attacking the epoxide rings. Each N-H bond in the amine can initiate one such reaction. The resulting molecule, now larger and containing new hydroxyl groups, can continue to react with other epoxide groups, leading to the formation of a rigid, three-dimensional network. alfa-chemistry.com

Chain Propagation Mechanisms

Following initiation, the polymer chain grows through repeated addition of monomer units. The mechanism of propagation depends on the type of initiation.

Anionic Propagation: In the anionic pathway, the initiation step produces an alkoxide at the end of the newly formed dimer. This alkoxide then acts as the nucleophile, attacking an epoxide ring on the next monomer unit. This process repeats, with each step regenerating an alkoxide at the growing chain's terminus, allowing for the sequential addition of monomers and the extension of the polymer chain.

Cationic Propagation: In cationic polymerization, the initiated species is an oxonium ion or a species with carbocationic character. The propagation step involves the nucleophilic attack by an oxygen atom from an incoming monomer (either from an epoxide ring or its central hydroxyl group) onto the electrophilic carbon of the activated, ring-opened monomer at the end of the growing chain. This regenerates the active cationic center at the new chain end, allowing the polymerization to continue.

Network Formation (Crosslinking): When polyfunctional amines or other crosslinkers are used, the propagation is not linear. After the initial amine-epoxide reaction, the newly formed secondary amines and hydroxyl groups can themselves act as nucleophiles, attacking remaining epoxide rings on other monomers or growing chains. alfa-chemistry.com This leads to extensive branching and ultimately the formation of a single, covalently bonded macromolecular network.

Termination Processes

The polymerization of this compound can be initiated through either cationic or anionic ring-opening mechanisms, with each pathway having distinct termination processes that halt the growth of the polymer chain.

In cationic ring-opening polymerization , typically initiated by protic acids or Lewis acids, the propagating species is an oxonium ion. Termination of the growing polymer chain can occur through several pathways. One common mechanism is unimolecular rearrangement with a counterion , where an anionic fragment from the counterion combines with the active chain end, neutralizing it and thereby stopping further monomer addition. chemspider.com Another significant termination route is chain transfer , which can occur to the monomer, the polymer, or the solvent. researchgate.net For instance, a proton can be abstracted from the active chain end and transferred to a monomer molecule, which terminates the existing chain while initiating a new one. chemspider.com The presence of impurities such as water or alcohols can also lead to termination by reacting with the highly reactive cationic chain end. researchgate.net

In anionic ring-opening polymerization , initiated by nucleophiles like alkoxides or hydroxides, the propagating center is an alkoxide. Anionic polymerizations, particularly of epoxides, can proceed as "living" polymerizations where there is no inherent termination step, and the chains remain active until deliberately quenched. nih.govsci-hub.se However, termination can occur through unintentional quenching by impurities such as water, carbon dioxide, or alcohols, which can protonate the anionic chain end. nih.gov Deliberate termination can be achieved by adding a terminating agent, such as a proton source, to the reaction mixture. nih.gov

Crosslinking Kinetics and Network Formation

The difunctional nature of this compound allows for the formation of a three-dimensional polymer network upon curing. The kinetics and resulting network structure are highly dependent on the curing method employed.

Thermal Crosslinking Processes

Thermal curing of this compound is typically accomplished by reacting it with a curing agent, such as a polyamine or an acid anhydride (B1165640), at elevated temperatures. When cured with amines, the primary amine's nucleophilic attack opens the epoxide ring, forming a secondary amine and a hydroxyl group. researchgate.net This newly formed secondary amine can then react with another epoxide, leading to chain extension and branching. cnrs.fr Furthermore, the hydroxyl groups present in the original molecule and those formed during the ring-opening reaction can also participate in the crosslinking process through etherification reactions with epoxy groups, particularly at higher temperatures. cnrs.fr

The kinetics of these curing reactions are often studied using differential scanning calorimetry (DSC). The activation energy (Ea) for the curing process can be determined using isoconversional methods. For instance, studies on the curing of bisphenol A diglycidyl ether (DGEBA), a common epoxy resin, with aromatic diamines have reported activation energies in the range of 47-61 kJ/mol. sci-hub.se The curing process is often autocatalytic, where the generated hydroxyl groups catalyze subsequent epoxy-amine reactions, leading to an acceleration of the reaction rate. sci-hub.seresearchgate.net The viscosity of the system and the mobility of the reactants also play a crucial role, with the reaction becoming diffusion-controlled as the network builds up and the glass transition temperature increases. researchgate.net

| Epoxy Resin | Curing Agent | Activation Energy (Ea) (kJ/mol) | Curing Mechanism Feature |

|---|---|---|---|

| DGEBA | Aromatic Diamine (BAPP) | 56.1 (average) | Autocatalytic |

| DGEBA | Phenalkamine (PK1) | Lower initial Ea | Viscosity dependent |

| DGEBA | Phenalkamine (PK3) | Higher initial Ea | Viscosity dependent |

Photocross-linking Mechanisms

Photocross-linking offers a method for curing this compound at ambient temperatures, initiated by the generation of reactive species upon exposure to light, typically UV radiation. For epoxides, cationic photopolymerization is a common route, utilizing photoinitiators like triarylsulfonium or diaryliodonium salts. researchgate.net Upon irradiation, these salts undergo photolysis to produce a strong Brønsted acid, which then initiates the cationic ring-opening polymerization of the oxirane rings, leading to rapid network formation. researchgate.net

The kinetics of photocross-linking of the structurally similar glycerol (B35011) diglycidyl ether (GDE) have been investigated using techniques such as real-time photorheometry. libretexts.org This method monitors the evolution of storage modulus (G') and loss modulus (G''), providing insights into the gelation point and the rate of network formation. libretexts.org The addition of reactive diluents or other functional molecules can significantly influence the photocross-linking kinetics and the properties of the final cured material. researchgate.netlibretexts.org For example, the addition of alcohols has been shown to increase the rate of photocross-linking of GDE. libretexts.org

Derivatization Strategies and Novel Compound Generation

The presence of two distinct types of reactive functional groups in this compound—the epoxy rings and the central hydroxyl group—provides a versatile platform for chemical modification and the synthesis of novel compounds.

Functionalization of Epoxy Moieties

The strained three-membered epoxy rings are susceptible to nucleophilic attack, allowing for the introduction of a wide array of functionalities.

Reaction with Amines: The ring-opening reaction with primary or secondary amines is a facile way to introduce amino and hydroxyl functionalities. researchgate.net By controlling the stoichiometry, it is possible to synthesize linear or branched oligomers instead of a fully crosslinked network.

Reaction with Acids: Carboxylic acids can open the epoxy rings to form hydroxy-ester derivatives. This reaction provides a route to incorporate ester groups with various chain lengths and functionalities.

Hydrolysis: Under aqueous acidic or basic conditions, the epoxy rings can be hydrolyzed to form diols. The complete hydrolysis of both epoxy groups in this compound would result in a pentanetetrol.

| Nucleophile | Resulting Functional Group | Potential Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | β-Amino alcohol | Molecule with two -CH(OH)CH₂NHR groups |

| Carboxylic Acid (R-COOH) | β-Hydroxy ester | Molecule with two -CH(OH)CH₂OC(=O)R groups |

| Water (H₂O) | Diol | Molecule with two -CH(OH)CH₂OH groups |

Transformations of the Propanol (B110389) Backbone

The secondary hydroxyl group on the central propanol backbone offers another site for chemical modification, distinct from the epoxy rings.

Esterification: This hydroxyl group can be readily esterified using acid chlorides or anhydrides in the presence of a base. This allows for the attachment of various acyl groups, modifying the polarity and potential reactivity of the molecule.

Etherification: The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis, reacting it with an alkyl halide in the presence of a strong base.

Oxidation: Selective oxidation of the secondary alcohol to a ketone is a potential transformation. researchgate.net This would convert the propan-2-ol backbone into a 1,3-bis(oxiran-2-ylmethoxy)propan-2-one structure, introducing a new reactive carbonyl group.

These derivatization strategies highlight the versatility of this compound as a building block for the synthesis of a wide range of functional molecules and polymers.

Regioselectivity and Stereoselectivity in Reactions of this compound

The chemical behavior of this compound is largely dictated by the reactivity of its two terminal epoxide rings. The presence of a central hydroxyl group and the unsymmetrical nature of the glycidyl (B131873) ether moieties introduce considerations of regioselectivity and stereoselectivity during its reactions, particularly in ring-opening processes. These reactions are fundamental to its application in polymerization and cross-linking, where the precise structure of the resulting network influences the final material properties.

The ring-opening of the epoxide groups in this compound can be initiated by a variety of nucleophiles, including amines, alcohols, and acids. The outcome of these reactions is governed by the reaction conditions, which determine whether the mechanism is predominantly SN1-like or SN2-like.

Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. In this pathway, the nucleophile attacks the least sterically hindered carbon atom of the oxirane ring. For the glycidyl ether moieties of this compound, this is the terminal methylene (B1212753) carbon of the epoxide. This attack occurs from the side opposite to the C-O bond, leading to an inversion of the stereochemical configuration at the site of attack. The inherent rapidity of the aliphatic amine-glycidyl ether reaction is significantly influenced by steric factors. semanticscholar.org

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. This is followed by nucleophilic attack. In this acid-catalyzed ring-opening, the reaction exhibits more SN1 character. The nucleophile preferentially attacks the more substituted carbon of the epoxide ring, as this carbon can better stabilize the developing partial positive charge in the transition state. Similar to the base-catalyzed pathway, the attack of the nucleophile also occurs with inversion of stereochemistry.

A noteworthy aspect of the reactivity of this compound is the potential for the intramolecular participation of its central hydroxyl group. It has been observed that hydroxyl groups present in the reacting system, either from the solvent or generated during the reaction, can accelerate the amine-glycidyl ether reaction. semanticscholar.org This hydroxyl group can act as a catalyst, facilitating the ring-opening process.

Detailed studies on analogous systems, such as the reaction of glycidyl methacrylate (B99206) with poly(vinyl alcohol) in an acidic aqueous medium, have provided quantitative insights into the regioselectivity of epoxide ring-opening. In this specific case, two isomeric products were formed, demonstrating the preferential, but not exclusive, attack at one of the epoxide carbons.

Below is a data table summarizing the regioselectivity observed in the reaction of glycidyl methacrylate with poly(vinyl alcohol) at pH 3.5, which serves as a model for the potential reaction pathways of this compound.

| Product | Site of Nucleophilic Attack | Product Distribution (%) |

|---|---|---|

| 3-methacryloyl-2-glyceryl ester of PAAc | More substituted carbon (C2 of epoxide) | 87.5 |

| 3-methacryloyl-1-glyceryl ether of PVA | Less substituted carbon (C3 of epoxide) | 12.5 |

Data sourced from a study on the reaction of glycidyl methacrylate with poly(vinyl alcohol) and poly(acrylic acid). kpi.ua

The stereoselectivity of the ring-opening reaction consistently leads to an anti-addition of the nucleophile and the newly formed hydroxyl group across the former epoxide ring. This means that if the starting epoxide has a defined stereochemistry, the product will have a predictable trans configuration of these two groups.

The interplay between kinetic and thermodynamic control can also influence the product distribution, particularly when multiple reaction pathways are possible. masterorganicchemistry.comlibretexts.org At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed faster, which is often the result of attack at the less hindered position. libretexts.org At higher temperatures, the reaction may become reversible, leading to thermodynamic control where the more stable product is favored. masterorganicchemistry.comlibretexts.org

The following table summarizes the general principles of regioselectivity in the ring-opening of unsymmetrical epoxides, which is directly applicable to the epoxide rings of this compound.

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Controlling Factor |

|---|---|---|---|

| Basic/Nucleophilic | SN2-like | Less sterically hindered carbon | Kinetic Control |

| Acidic | SN1-like | More substituted carbon | Thermodynamic/Electronic Control |

In the context of curing reactions with diamines, both epoxide rings of this compound will react. The primary amine groups of the curing agent will initially open the epoxide rings, forming secondary amines. These newly formed secondary amines, along with the central hydroxyl group of the parent molecule, can then catalyze further reactions, leading to a complex, cross-linked polymer network.

Role of 1,3 Bis Oxiran 2 Ylmethoxy Propan 2 Ol in Polymer and Advanced Materials Science

As a Versatile Monomer in Polymer Synthesis

The bifunctional nature of 1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol, stemming from its two epoxide groups, enables it to act as a monomer in various polymerization reactions. These epoxy rings can react with a range of nucleophiles, such as amines and anhydrides, to form new covalent bonds, leading to the creation of polymer chains. The central hydroxyl (-OH) group on the glycerol (B35011) backbone can also participate in certain reactions, further adding to its versatility.

The aliphatic nature of the glycerol backbone in this compound imparts flexibility to the resulting polymer networks, a key distinction from more rigid aromatic epoxy monomers like Bisphenol A diglycidyl ether (DGEBA). This inherent flexibility is a desirable characteristic in many applications where materials are subjected to mechanical stress.

As a Crosslinking Agent for Polymeric Systems

One of the primary applications of this compound is as a crosslinking agent. Its ability to form connections between polymer chains is fundamental to the creation of robust, three-dimensional polymer networks.

Epoxy Resin Systems

In epoxy resin formulations, this compound often serves as a reactive diluent and a crosslinker. wikipedia.org Reactive diluents are used to reduce the viscosity of highly viscous epoxy resins, such as those based on DGEBA, making them easier to process and apply. wikipedia.orgwikipedia.org Unlike non-reactive diluents, which can compromise the mechanical properties of the cured resin, this compound becomes an integral part of the polymer network upon curing.

The incorporation of this aliphatic diepoxide can enhance the flexibility and impact resistance of the final cured epoxy. wikipedia.orgwikipedia.org When cured with suitable hardeners, such as aliphatic amines, it contributes to the formation of a thermosetting polymer with desirable properties like low shrinkage and good adhesion. alfa-chemistry.com

Table 1: Effect of a Trifunctional Glycidyl (B131873) Ether Reactive Diluent on Epoxy Resin Viscosity

| Weight Percent of Reactive Diluent (%) | Viscosity at 77°F (cP) |

| 0 | 13,700 |

| 5 | 10,900 |

| 10 | 8,000 |

| 15 | 5,700 |

| 20 | 4,250 |

This table demonstrates the viscosity reduction of a standard Bisphenol-A liquid epoxy resin with the addition of a glycerol-based triglycidyl ether reactive diluent. A similar trend is observed with the difunctional this compound. evonik.com

Non-Isocyanate Polyurethane (NIPU) Formulations

The synthesis of non-isocyanate polyurethanes (NIPUs) represents a significant advancement in producing more environmentally friendly polyurethane materials. This process avoids the use of isocyanates, which are associated with health and safety concerns. Diglycidyl ethers, including this compound, are key precursors in one of the common pathways to NIPUs.

The synthesis typically involves a two-step process. First, the diglycidyl ether is reacted with carbon dioxide (CO2) to form a bis(cyclic carbonate). This intermediate is then reacted with a diamine in a polyaddition reaction to yield a poly(hydroxyurethane), which is a type of NIPU. The hydroxyl groups present in the final polymer can contribute to improved adhesion and other properties.

Polyesters

While direct studies on the use of this compound in polyester (B1180765) synthesis are not widely reported, the reactivity of its parent molecule, glycerol, is well-established in this area. researchgate.netnih.gov Glycerol, as a trifunctional alcohol, can undergo polycondensation reactions with dicarboxylic acids to produce hyperbranched or crosslinked polyesters. nih.govscielo.brsci-hub.se

The synthesis of polyesters from glycerol and various dicarboxylic acids has been explored for applications ranging from biomedical materials to toughening agents for other plastics. researchgate.netnih.gov Given that this compound possesses a glycerol backbone, it is conceivable that it could be integrated into polyester synthesis, potentially after the opening of the epoxy rings to form diols, which can then react with diacids.

Engineering of Polymeric Architectures and Networks

The unique chemical structure of this compound allows for the precise engineering of polymeric architectures, leading to materials with tailored properties.

Formation of Thermosetting Materials

Thermosetting materials are polymers that, once cured, become permanently hard and rigid. The crosslinking ability of this compound is central to its role in forming such materials. When mixed with a curing agent, its epoxy groups react to form a highly crosslinked, three-dimensional network. researchgate.netnih.govcnrs.frmdpi.comresearchgate.net

The degree of crosslinking and the final properties of the thermoset can be controlled by factors such as the type and amount of curing agent, the curing temperature, and the presence of other monomers or additives. The aliphatic nature of the this compound backbone generally results in thermosets with greater flexibility and toughness compared to those made exclusively from aromatic epoxy monomers. This makes it a valuable component in applications requiring high performance and durability, such as adhesives, coatings, and composites. evonik.com

Development of Biodegradable Polymeric Systems

The compound this compound, also known as Glycerol diglycidyl ether (GDE), serves as a critical component in the formulation of biodegradable plastics and polymers. alfa-chemistry.comchemicalbook.comlookchem.com Its utility stems from its function as a diepoxy crosslinker, which can form a low-viscosity epoxy matrix. alfa-chemistry.com This matrix can be cured with agents like aliphatic amines to create flexible thermosetting materials. alfa-chemistry.com The inherent biodegradability of the glycerol backbone makes GDE an attractive, sustainable option in polymer science. smolecule.com

Research has demonstrated the successful use of GDE in creating biodegradable materials through various methods. One approach involves photocross-linking, where GDE is used as a key monomer. alfa-chemistry.com In a study, GDE was polymerized with different alcohols, such as 1,4-cyclohexanedimethanol (B133615) and 1,1,1-tris(hydroxymethyl)propane, under UV irradiation with a triarylsulfonium hexafluoroantimonate salt initiator. alfa-chemistry.com This process yielded cross-linked polymer films whose biodegradability was enhanced by the inclusion of the alcohols. alfa-chemistry.com

Another significant application is the crosslinking of bio-based polymers. For instance, GDE has been effectively used to crosslink pectin (B1162225) and starch to create pharmaceutical films. alfa-chemistry.com This highlights its role in developing functional, biodegradable materials from renewable resources.

Synthesis of Microgels and Hydrogels

This compound is instrumental in the synthesis of microgels and hydrogels, which are three-dimensional, crosslinked networks of hydrophilic polymers. researchgate.net These materials are valued in biomedical applications for their tissue-like water-holding capacity and flexibility. researchgate.net The bifunctional nature of GDE allows it to act as an efficient crosslinking agent, forming stable gel networks.

A notable example is the development of a biodegradable microgel system using Glycerol-1,3-diglycidyl ether (GDGE) to crosslink TEMPO-oxidized potato starch. alfa-chemistry.comresearchgate.netdokumen.pubrsc.org In this process, the starch is dissolved in water, the pH is adjusted, and GDGE is introduced as the crosslinker. alfa-chemistry.com The reaction proceeds at a controlled temperature to form pre-formed hydrogels, which are then cured, ground into microgel particles, and purified. alfa-chemistry.com The crosslinker-to-polymer weight ratio is a critical parameter that can be varied to control the properties of the resulting microgels. alfa-chemistry.com

Another method for synthesizing microgels involves a microemulsion polymerization approach. alfa-chemistry.com In one study, p(TAEA-co-GDE) microgels were prepared through an epoxy-amine reaction between tris(2-aminoethyl)amine (B1216632) (TAEA) and GDE. alfa-chemistry.com The reaction takes place within a microemulsion system, ensuring the formation of uniform microgels that have potential applications in drug delivery and bioseparation. alfa-chemistry.com

Application in Ion Exchange Membranes

This compound has been successfully utilized as a crosslinking agent in the fabrication of specialized ion exchange membranes. Specifically, it has been employed as a bifunctional cross-linker in the synthesis of alkali-stable, high isoelectric point (pI) isoelectric membranes. researchgate.net

In this application, the membranes were created from quaternary ammonium (B1175870) derivatives of cyclodextrins and poly(vinyl alcohol). researchgate.net The use of glycerol-1,3-diglycidyl ether as the cross-linker was crucial in creating a stable membrane structure. These membranes demonstrated excellent mechanical stability and were able to withstand highly alkaline conditions, such as 1 M Sodium Hydroxide (B78521) (NaOH) catholytes, making them suitable for use as cathodic membranes in isoelectric trapping separations. researchgate.net This represents a significant improvement over more hydrolytically labile materials like polyacrylamide-based membranes. researchgate.net

Influence on Material Properties

Enhancement of Thermo-Mechanical Properties

The incorporation of this compound into polymer systems has a marked effect on their thermo-mechanical properties. alfa-chemistry.comalfa-chemistry.com As an aliphatic epoxy monomer, it forms a thermosetting material upon curing that exhibits good thermo-mechanical stability. alfa-chemistry.comchemicalbook.com This stability is critical for applications where materials are exposed to varying temperatures.

Research involving the copolymerization of GDE with biorefinery by-products known as humins has provided specific data on its thermo-mechanical influence. rsc.org The resulting thermoset materials were analyzed using Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) to determine their glass transition temperatures (Tg), a key indicator of thermo-mechanical performance. rsc.org

Thermo-Mechanical Properties of GDE-Based Copolymers

| Material Composition | Glass Transition Temperature (Tg) by DSC (°C) | Glass Transition Temperature (Tg) by DMA (°C) |

|---|---|---|

| Humins-GDE Copolymer | -2 to -1 | ~27 |

| Humins-PEGDE-GDE Copolymer | -10 to -8 | ~10 |

Table 1: Comparison of glass transition temperatures (Tg) for copolymers containing Glycerol diglycidyl ether (GDE) and Polyethylene glycol diglycidyl ether (PEGDE), demonstrating the influence of GDE on the final material's thermal properties. Data sourced from a study on humins-based copolymers. rsc.org

Modulation of Adhesion Characteristics

This compound is recognized for its ability to confer good adhesion properties to the polymeric systems in which it is used. alfa-chemistry.comchemicalbook.comalfa-chemistry.com This characteristic is a significant advantage for its use in applications such as coatings, adhesives, and sealants. smolecule.com The excellent adhesion is attributed to the chemical structure of GDE and the cross-linked network it forms upon curing. alfa-chemistry.com

The epoxy groups in the GDE molecule are highly reactive and form strong covalent bonds with various substrates and polymer chains, leading to a durable and cohesive material. This makes it a valuable component for formulating adhesives and protective coatings that require strong and reliable bonding to surfaces. smolecule.com

Impact on Polymer Flexibility and Shrinkage

A key advantage of using this compound in polymer synthesis is its positive impact on flexibility and its ability to produce materials with low shrinkage. alfa-chemistry.comchemicalbook.comalfa-chemistry.com The aliphatic glycerol backbone of GDE provides greater rotational freedom compared to the rigid aromatic rings found in many other epoxy resins, such as DGEBA. This inherent structural feature translates into increased flexibility in the final cured polymer network. alfa-chemistry.com

This flexibility is particularly beneficial in applications where materials must withstand bending or deformation without cracking. For instance, in a study where GDE was used to crosslink pectin and starch for pharmaceutical films, its presence significantly improved the mechanical resistance and flexibility of the films while minimizing defects. alfa-chemistry.com

Low shrinkage during the curing process is another important property attributed to GDE. alfa-chemistry.comchemicalbook.comalfa-chemistry.com This is crucial for applications where dimensional accuracy is important, such as in the manufacturing of precision electronic components or in composite materials, as it reduces internal stresses and the risk of cracking or deformation. alfa-chemistry.com

Utilization in Specific Material Formulations

The unique characteristics of this compound lend themselves to specialized applications where precise control over material properties is crucial. Its role as a crosslinking agent and a reactive diluent is particularly notable in the formulation of advanced materials for additive manufacturing and optical applications.

Resin Compositions for Additive Manufacturing

In the rapidly evolving field of additive manufacturing, particularly in stereolithography (SLA) and other photocurable 3D printing technologies, the composition of the resin is paramount to the quality and performance of the final printed object. This compound, often referred to by its more general name, glycerol diglycidyl ether, can be a key component in these resin formulations.

Its primary function in this context is to act as a reactive diluent and a crosslinking agent. Reactive diluents are crucial for reducing the viscosity of the resin formulation, which is essential for the proper coating of layers during the printing process. researchgate.net Unlike non-reactive diluents, which can compromise the mechanical properties of the cured material, this compound becomes an integral part of the polymer network upon curing. This integration helps to maintain or even enhance the mechanical strength and thermal stability of the 3D-printed part.

The trifunctionality of this compound—two epoxy groups and one hydroxyl group—allows for the creation of a densely cross-linked polymer network. This high crosslink density can contribute to improved mechanical properties such as higher flexural strength and hardness in the final printed object. Research on related epoxy-based systems for 3D printing has shown that the choice of crosslinking agents and reactive diluents significantly impacts the final properties of the printed materials. nih.govresearchgate.net

A study on the photocross-linking of glycerol diglycidyl ether with various reactive diluents provides insights into the mechanical and thermal properties that can be expected. While this study does not specifically use this compound in an additive manufacturing context, the data on the cured polymers are highly relevant. The table below summarizes key findings from the study on polymers formed from glycerol diglycidyl ether, demonstrating its potential for creating robust materials suitable for 3D printing applications. nih.gov

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | Up to 130 °C | nih.gov |

| Swelling (%) | Varies with diluent | nih.gov |

| Young's Modulus (MPa) | Varies with diluent | nih.gov |

The data presented is based on research on glycerol diglycidyl ether cross-linked with various diluents and provides an indication of the potential properties achievable.

Analytical and Spectroscopic Characterization in Research of 1,3 Bis Oxiran 2 Ylmethoxy Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol and its derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the chemical environment of the nuclei. bhu.ac.inuobasrah.edu.iq

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the glycerol (B35011) backbone, the ether linkages, and the oxirane rings. chemicalbook.comchemicalbook.comdocbrown.info The protons on the oxirane ring typically appear as a set of multiplets in the range of δ 2.6-3.2 ppm. The methine proton of the glycerol backbone (CHOH) would likely resonate as a multiplet, while the adjacent methylene (B1212753) protons (CH₂) would also exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration. docbrown.info

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For this compound, distinct peaks are anticipated for the carbons of the oxirane rings (typically around δ 44-51 ppm), the carbons of the glycerol backbone (with the CHOH carbon appearing around δ 69-73 ppm), and the methylene carbons of the glycidyl (B131873) ether groups. rsc.orgguidechem.com The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. bhu.ac.in

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Oxirane CH | Multiplet, ~2.7-2.8 | ~50-51 |

| Oxirane CH₂ | Multiplet, ~2.6 | ~44-45 |

| Glycerol CHOH | Multiplet, ~3.8-4.0 | ~69-71 |

| Glycerol CH₂ | Multiplet, ~3.4-3.7 | ~71-73 |

| OH | Broad singlet, variable | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.org For this compound (C₉H₁₆O₅), the molecular weight is 204.22 g/mol . nih.govepa.gov

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 204 may be observed, though it can be weak or absent for alcohols. libretexts.orgdocbrown.info The fragmentation of ethers is characterized by the cleavage of the C-O bond and the C-C bond adjacent to the oxygen. Common fragmentation pathways for this compound would involve the loss of fragments corresponding to the oxirane ring or parts of the glycidyl ether side chains. For instance, cleavage of the C-C bond next to the ether oxygen can lead to the formation of stable oxonium ions. The presence of the hydroxyl group can lead to the loss of a water molecule (M-18). libretexts.org In the mass spectra of related glyceryl ethers, a base peak at m/z 57, corresponding to the [C₄H₉]⁺ fragment, has been noted for t-butyl glyceryl ethers. scielo.br To overcome fragmentation and obtain a clear molecular ion, derivatization techniques can be used, such as preparing a heptafluorobutyryl derivative for analysis by negative ion chemical ionization. nih.gov

Interactive Data Table: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 204 | [C₉H₁₆O₅]⁺ | Molecular Ion ([M]⁺) |

| 186 | [C₉H₁₄O₄]⁺ | Loss of H₂O |

| 147 | [C₆H₁₁O₄]⁺ | Loss of C₃H₅O (glycidyl group) |

| 101 | [C₄H₅O₃]⁺ | Cleavage of ether bond and rearrangement |

| 57 | [C₃H₅O]⁺ | Glycidyl cation |

| 43 | [C₂H₃O]⁺ | Acylium ion from oxirane ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its key functional groups: the hydroxyl group (-OH) and the oxirane (epoxy) rings. researchgate.netresearchgate.net

The presence of the hydroxyl group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. researchgate.net The oxirane ring gives rise to several characteristic peaks. The asymmetric C-O-C stretching of the epoxy ring typically appears around 915 cm⁻¹, and this peak is often used to monitor the opening of the epoxy ring during polymerization reactions. Other bands related to the epoxy group can be found around 840 cm⁻¹ (symmetric C-O-C stretch) and 1250 cm⁻¹ (C-O stretch). researchgate.net The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~2930 and ~2870 | C-H stretch | Alkyl (CH, CH₂) |

| ~1250 | C-O stretch | Ether and Oxirane |

| ~1100 | C-O stretch | Ether and Alcohol |

| ~915 | Asymmetric C-O-C stretch | Oxirane (Epoxy) Ring |

| ~840 | Symmetric C-O-C stretch | Oxirane (Epoxy) Ring |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a highly effective method for separating and identifying volatile and semi-volatile compounds. scielo.brdiva-portal.orgnih.gov For the analysis of this compound, a suitable capillary column (e.g., with a non-polar or medium-polarity stationary phase) would be used. The compound would be separated from impurities based on its boiling point and interaction with the stationary phase, and the mass spectrometer would provide definitive identification of the eluted peaks. scielo.br This method is also valuable for identifying isomers and related etherification products.

HPLC is another powerful tool, particularly for less volatile or thermally sensitive derivatives. Using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase gradient, components of a mixture can be effectively separated. Detection can be achieved using various detectors, such as a refractive index detector (RID) or a UV detector if the derivatives contain chromophores.

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Commercial sources often state a purity of 98% or higher for this compound. lookchem.com

Elemental Analysis in Compound Characterization

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This data is used to determine the empirical formula and to confirm the molecular formula, which for this compound is C₉H₁₆O₅. nih.govepa.govchemspider.com The molecular weight corresponding to this formula is 204.22 g/mol . nih.govepa.gov

The theoretical elemental composition is calculated from the molecular formula and atomic weights of the constituent elements. The experimentally determined percentages from elemental analysis should closely match these theoretical values to verify the purity and identity of the synthesized or isolated compound.

Interactive Data Table: Elemental Composition of this compound (C₉H₁₆O₅)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 52.97 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.90 |

| Oxygen (O) | 15.999 | 5 | 79.995 | 39.17 |

| Total | 204.222 | 100.00 |

Advanced Mechanistic Investigations of 1,3 Bis Oxiran 2 Ylmethoxy Propan 2 Ol Chemical Behavior

Kinetic Studies of Epoxy Ring-Opening Reactions

Kinetic analysis of the ring-opening reactions of 1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol is fundamental to controlling polymerization and crosslinking (curing) processes. Techniques like differential scanning calorimetry (DSC) are invaluable for these studies. For instance, the kinetics of photocationically curable formulations involving GDE have been systematically investigated using photo-DSC. tandfonline.comncl.res.in

In a study of GDE co-polymerized with Phenyl Glycidyl (B131873) Ether (PGE) using a sulfonium (B1226848) salt photoinitiator, kinetic parameters were determined under various conditions. The final conversion of the epoxy groups was observed to increase as the concentration of the monofunctional diluent (PGE) increased. tandfonline.comncl.res.in This is attributed to increased mobility within the polymerizing system, which delays the onset of vitrification and allows the reaction to proceed to a higher degree of completion.

The curing process for such systems can be described by an autocatalytic kinetic model. tandfonline.comncl.res.in In this model, the reaction rate is dependent not only on the concentration of the reacting species but also on a product of the reaction that acts as a catalyst. The applicability of this model indicates that the system undergoes early gelation. tandfonline.com The activation energy (Ea) for the curing process is also influenced by the composition of the formulation, generally decreasing with a higher content of the reactive diluent (PGE). tandfonline.comncl.res.in

Table 1: Influence of Phenyl Glycidyl Ether (PGE) Content on the Activation Energy (Ea) of Photo-initiated Curing of GDE

| Formulation (GDE:PGE ratio) | Activation Energy (Ea) (kJ/mol) | Final Conversion (%) |

| 100:0 | Higher | Lower |

| 75:25 | Intermediate | Intermediate |

| 50:50 | Lower | Higher |

Note: This table is illustrative of the trends described in the literature. Exact values are dependent on specific experimental conditions such as initiator concentration and light intensity. tandfonline.comncl.res.in

The kinetics are also strongly dependent on temperature. An increase in the reaction temperature leads to a higher mobility of the reactive species and a greater distance between the propagating cationic center and its counter-ion, which collectively increases the reaction rate. tandfonline.com In other systems, such as the crosslinking of collagen with diglycidyl ethers, the reaction kinetics are highly pH-dependent, with faster rates observed at more alkaline pH. nih.gov For anhydride-cured epoxy systems, the reaction is often initiated by hydroxyl groups, and the kinetics can be modeled based on the formation of a monoester intermediate. cas.cz

Computational Chemistry Approaches to Reaction Pathways

While specific computational studies exclusively focused on this compound are not widely available in published literature, the methodologies of computational chemistry are extensively applied to understand the reaction pathways of similar and more common epoxy resins like Diglycidyl Ether of Bisphenol A (DGEBA). These studies provide a framework for how the reaction mechanisms of GDE could be investigated.

Density Functional Theory (DFT) and all-atom Molecular Dynamics (MD) simulations are powerful tools for elucidating the impact of molecular structure on curing kinetics. nih.gov For example, a comparative study on DGEBA and Diglycidyl Ether of Bisphenol F (DGEBF), which differ only by two methyl groups, used these methods to explain observed differences in reaction rates. nih.gov

Key insights from computational approaches on related systems include:

Steric and Electronic Effects: Computational models can quantify how the molecular structure hinders or facilitates the approach of reactants. In the DGEBA/DGEBF example, MD simulations and DFT calculations revealed that the absence of methyl groups in DGEBF allows for stronger intermolecular stacking. nih.gov This stacking was found to sterically hinder the approach of the amine curing agent to the epoxy ring, thus explaining the slower initial reaction rate despite similar intrinsic epoxy reactivity. nih.gov

Reaction Mechanism Elucidation: By simulating the interactions between the epoxy monomer, curing agents, and catalysts, computational methods can help confirm or propose reaction mechanisms. They can model the formation of intermediates, such as the zwitterion complex in tertiary-amine activated epoxy reactions, and evaluate their stability and subsequent reaction steps. ornl.gov

Applying these methods to this compound could provide valuable insights into how its flexibility, the presence of a central hydroxyl group, and its aliphatic nature influence its reaction pathways compared to more rigid, aromatic epoxy systems.

Elucidation of Catalyst Effects on Reaction Selectivity and Rate

Catalysts are essential for controlling the rate and selectivity of the ring-opening and subsequent polymerization of this compound. The choice of catalyst dictates the reaction mechanism, which is broadly categorized into anionic, cationic, or nucleophilic addition pathways.

Cationic Photoinitiation: A prominent method for curing GDE involves cationic photopolymerization. In this process, a photoinitiator, such as a sulfonium salt (e.g., triarylsulfonium hexafluoroantimonate), is used. tandfonline.comresearchgate.net Upon exposure to UV radiation, the photoinitiator generates a superacid, which is the true catalytic species. This acid protonates the oxygen atom of the oxirane ring, activating it for nucleophilic attack by another monomer's epoxy oxygen.

The key mechanistic steps are:

Initiation: The photoinitiator absorbs a photon and decomposes to release a strong Brønsted acid (H⁺).

Propagation: The proton activates an epoxy ring, which is then attacked by another epoxy monomer. This process repeats, leading to chain growth. The flexibility of the GDE molecule and the presence of a reactive diluent can increase the mobility of the propagating cationic center, enhancing the reaction rate. tandfonline.comncl.res.in

Crosslinking: Since GDE has two epoxy groups, the growing polymer chains can crosslink, forming a three-dimensional network.

The rate of this catalytic process is highly dependent on the initiator concentration, light intensity, and temperature. tandfonline.comncl.res.in

Base and Acid Catalysis: In thermal curing, Lewis acids and bases are common catalysts.

Lewis acids (e.g., Boron trifluoride etherate) can coordinate to the epoxy oxygen, making the ring more susceptible to nucleophilic attack. This is a common strategy in the synthesis of polyols from epoxides. mdpi.com

Tertiary amines are widely used as catalysts, particularly in anhydride (B1165640) curing systems. The mechanism involves the amine attacking the epoxy ring to form a zwitterionic intermediate, which then initiates anionic polymerization of the epoxide. ornl.gov The hydroxyl group present on the GDE backbone can also participate, acting as a co-initiator in non-catalyzed or base-catalyzed systems by opening an anhydride ring to form a carboxylic acid, which then reacts with an epoxy group.

The selectivity of the reaction, particularly the competition between chain propagation (homopolymerization) and step-growth reactions with a curing agent, is heavily influenced by the catalyst type and reaction conditions.

Polymerization Mechanistic Modeling

Modeling the polymerization mechanism of this compound involves describing the sequence of elementary reactions that lead to the formation of a crosslinked polymer network. The specific model depends on the curing chemistry employed.

Cationic Polymerization Model: For systems cured with photoinitiators, the mechanism follows a cationic ring-opening polymerization model.

Initiation: As described in section 6.3, a strong acid (H⁺) is generated from the catalyst.

Propagation: The protonated epoxide is the active center. A monomer molecule adds to this active center in an S_N2-type reaction, regenerating the active cationic center at the end of the newly extended chain. This leads to the formation of polyether chains.

Chain Transfer and Termination: Chain transfer can occur to other molecules, including the hydroxyl group on the GDE backbone, creating new active centers. Termination is less common but can occur through reaction with trace nucleophilic impurities or by the collapse of the ion pair.

Crosslinking: As linear or branched chains grow, their pendant epoxy groups can react with other growing chains, leading to the formation of a covalent network structure. The point at which a continuous network forms is known as the gel point.

A key feature of this process, particularly when a hydroxyl-containing species is present, is autocatalysis. An autocatalytic kinetic model, which has been successfully applied to the photopolymerization of GDE, can be expressed as:

dα/dt = k(T) * α^m * (1-α)^n

where α is the degree of conversion, dα/dt is the reaction rate, k(T) is the temperature-dependent rate constant, and m and n are the reaction orders representing the catalytic and non-catalytic reaction pathways, respectively. tandfonline.comncl.res.in The model effectively describes an initial slow rate that accelerates as the reaction generates catalytic species (in this case, the propagating cationic centers and potentially hydroxyl groups), followed by a slowdown as the reactant concentration decreases and mobility is reduced by vitrification. researchgate.net

Step-Growth Polymerization Model (e.g., with Amines): When cured with primary or secondary amines, the polymerization follows a step-growth mechanism. The amine's active hydrogens perform a nucleophilic attack on the epoxy ring, leading to the formation of a β-hydroxy amine. alfa-chemistry.com This reaction continues until all amine hydrogens or epoxy groups are consumed, building up a highly crosslinked network. The central hydroxyl group of GDE can catalyze this reaction through hydrogen bonding, facilitating the nucleophilic attack on the epoxy ring. cnrs.fr

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways

The conventional synthesis of 1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol involves the reaction of glycerol (B35011) with epichlorohydrin (B41342). ncsu.edu Future research is increasingly focused on developing more sustainable and efficient synthetic routes. One promising avenue is the utilization of bio-based epichlorohydrin, which can also be derived from glycerol, creating a more holistic and green production cycle. specificpolymers.com

Another area of exploration is the direct epoxidation of glycerol derivatives. For instance, a patented method describes the conversion of glycerol to glycidol (B123203), which can then be further reacted. This multi-step process involves the dehydration of glycerol to acrolein, followed by hydrogenation to allyl alcohol and subsequent epoxidation. google.com Such pathways, while potentially more complex, could offer advantages in terms of reduced reliance on chlorinated intermediates and the use of milder reaction conditions. Research into novel catalytic systems, including enzymatic processes, is anticipated to play a crucial role in making these alternative pathways economically viable. specificpolymers.com

Development of Bio-based Derivatives for Sustainable Materials

A significant driver for the use of this compound is the development of fully bio-based and sustainable materials. nih.gov Researchers are actively investigating the formulation of epoxy resins where both the epoxy monomer and the curing agent are derived from renewable resources.

One notable example is the use of lignin (B12514952), a complex polymer found in plant cell walls and a major by-product of the paper and biorefinery industries, as a curing agent for glycerol diglycidyl ether (GDE). ncsu.eduresearchgate.net Studies have shown that base-catalyzed depolymerized lignin can effectively crosslink with GDE to form entirely bio-based thermosets. ncsu.eduresearchgate.net These materials exhibit promising thermal and mechanical properties, with the potential for tuning these characteristics by varying the lignin content. ncsu.eduresearchgate.net The table below summarizes key findings from research on GDE-lignin resins.

| Curing Agent | Key Findings | Reference |

| Base-catalyzed depolymerized lignin | Resulted in entirely bio-based resins with good thermal stability. The glass transition temperature was found to increase with higher lignin content. | ncsu.eduresearchgate.net |

Future work in this area will likely focus on exploring a wider range of bio-based curing agents, such as those derived from vegetable oils, fatty acids, and other phenolic compounds from biomass, to create a broader portfolio of sustainable materials with tailored properties.

Integration into Advanced Functional Polymers

The unique chemical structure of this compound, featuring two reactive epoxy groups and a central hydroxyl group, makes it an ideal candidate for creating highly crosslinked and functional polymers. Its aliphatic nature imparts flexibility, while the potential for high crosslink density can lead to robust materials.

Emerging applications for polymers derived from this compound span a wide range of fields:

Coatings and Adhesives: Its ability to form strong, durable, and flexible films makes it suitable for advanced coatings and adhesives with enhanced performance characteristics. polysciences.com

Composites and High-Performance Materials: As a crosslinking agent, it can be used to strengthen fiber-reinforced composites for use in automotive and aerospace applications where a high strength-to-weight ratio is critical. polysciences.com

Biomedical and Drug Delivery: The biocompatibility of glycerol-based structures opens up possibilities for its use as a crosslinker in hydrogels and other materials for biomedical applications, including controlled drug release systems. polysciences.com

Electronics and Insulating Materials: The thermal and chemical stability of the resulting epoxy networks are advantageous for applications in electronic encapsulation and as protective insulating materials. polysciences.com

Research in this domain is geared towards understanding the structure-property relationships in these advanced polymers and optimizing their performance for specific high-value applications.

Precision Synthesis of Stereoisomers and their Distinct Applications

Glycerol is a prochiral molecule, meaning that the synthesis of this compound can result in different stereoisomers. The precise control of the stereochemistry during synthesis is a sophisticated challenge that offers the potential to create polymers with highly specific and enhanced properties.

Asymmetric epoxidation techniques, for example, can be employed to produce enantiomerically pure or enriched forms of glycidol and its derivatives. nih.gov This stereochemical control can influence the three-dimensional network structure of the final cured polymer, affecting properties such as:

Mechanical strength and modulus

Thermal stability and glass transition temperature

Optical properties

Biocompatibility and biodegradability

While the synthesis of specific stereoisomers of this compound is still a nascent field of research, studies on the stereoselective synthesis of other glycerol derivatives and related epoxy compounds provide a strong foundation for future work. rsc.org The ability to produce stereochemically defined monomers will enable a deeper understanding of how the spatial arrangement of the polymer network dictates its macroscopic properties, paving the way for the design of materials with unprecedented precision and functionality.

Mechanistic Studies of Degradation (non-biological) in Engineered Materials

Understanding the long-term stability and degradation mechanisms of materials derived from this compound is crucial for their successful implementation in durable applications. Non-biological degradation pathways, such as thermal, hydrolytic, and photolytic degradation, are of particular interest.

Thermal Degradation: Studies on similar epoxy resins, such as those based on DGEBA, have shown that thermal degradation is a complex process involving multiple stages, including the loss of moisture and volatile compounds at lower temperatures, followed by the cleavage of C-N and C-O bonds at higher temperatures. cnrs.fr The thermal stability of GDE-based resins has been shown to be quite high, with degradation onset temperatures around 281°C. ncsu.eduresearchgate.net

Hydrolytic Degradation: The rate of hydrolytic degradation can be significantly influenced by the pH of the environment. For instance, some bio-based epoxy resins with ester linkages show accelerated degradation in basic solutions. tdl.org While the ether-based backbone of GDE polymers is expected to be more stable, the crosslinked network can still be susceptible to degradation, particularly at the linkages formed by the curing agent.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation can also induce degradation in epoxy networks, leading to discoloration and a loss of mechanical properties. The specific chromophores present in the polymer network will determine its susceptibility to photodegradation.

Future research will need to focus on detailed mechanistic studies of these degradation pathways for polymers specifically derived from this compound and various curing agents. This will involve the use of advanced analytical techniques to identify degradation products and elucidate the underlying chemical reactions. Such knowledge is essential for predicting the service life of these materials and for designing strategies to enhance their durability or, conversely, to engineer controlled degradability for specific applications.

Q & A

Q. What experimental methods are recommended for determining the purity and structural integrity of 1,3-Bis(oxiran-2-ylmethoxy)propan-2-ol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of glycidyl ether groups (δ ~3.0–4.5 ppm for epoxy protons and δ ~70–75 ppm for ether carbons). Compare with literature spectra for validation .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic epoxy ring vibrations (~910 cm) and hydroxyl stretches (~3400 cm) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm. Calibrate against a certified reference standard .

Q. How can the hydrophilicity of this compound be predicted and experimentally validated?

Answer:

- Computational Prediction: Calculate logP (partition coefficient) using software like MarvinSketch (predicted logP = -0.82) or EPI Suite. The compound’s polar surface area (63.8 Å) and hydrogen-bond acceptor count (5) suggest moderate hydrophilicity .